molecular formula C10H15N3O3S B2946931 5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097913-57-8

5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No. B2946931
CAS RN: 2097913-57-8
M. Wt: 257.31
InChI Key: VIDFDFBSFQKSIR-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted in a review . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .


Chemical Reactions Analysis

Imidazoles are involved in a variety of chemical reactions. For example, one recent research on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds . This reaction is reported to proceed via nickel-catalysed addition to nitrile 1, which followed by proto-demetallation, tautomerization and dehydrative cyclization afforded the desired 2,4-disubstituted NH-imidazoles 2 in poor to excellent yield depending on the coupling partners .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of imidazole-based compounds can vary widely depending on the specific compound and its intended use. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Safety and Hazards

The safety and hazards of imidazole-based compounds can vary widely depending on the specific compound. For example, 1-Hexyl-2,3-dimethyl-1H-imidazol-3-ium chloride has hazard statements H302-H315-H319-H335 .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

5-(1,2-dimethylimidazol-4-yl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-7-11-10(5-12(7)2)17(14,15)13-4-9-3-8(13)6-16-9/h5,8-9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDFDFBSFQKSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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